ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate
Description
Properties
CAS No. |
40497-67-4 |
|---|---|
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C10H17N5O2/c1-4-17-10(16)14-7-5-6(15(2)3)8(11)9(12)13-7/h5H,4,11H2,1-3H3,(H3,12,13,14,16) |
InChI Key |
CWKWCKUVBJXVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)N(C)C)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Intermediates
The key intermediate often used is 2,3-diamino-6-(4-fluorobenzylamino)pyridine or structurally related diamino-substituted pyridines. The diamino groups at positions 5 and 6 (or 2 and 3 depending on numbering) are crucial for subsequent carbamate formation.
Carbamate Formation
A representative preparation method involves the reaction of the diamino pyridine derivative with ethyl carbonochloridate in the presence of a base such as triethylamine. This reaction typically proceeds in an inert atmosphere (e.g., nitrogen) and at controlled temperatures (around 40 °C) to ensure selective carbamate formation on the amino group.
| Parameter | Condition |
|---|---|
| Solvent | Degassed ethyl acetate |
| Reagent | Ethyl carbonochloridate |
| Base | Triethylamine |
| Temperature | 40 °C |
| Atmosphere | Nitrogen |
| Reaction time | Approximately 4 hours |
After completion, the solvent is removed under vacuum, and the crude product is purified by flash chromatography using silica gel, eluting with a dichloromethane-methanol gradient (0-5% methanol) to isolate the pure ethyl carbamate derivative.
Alternative Methylation and Carbamate Formation Routes
Related compounds such as methyl carbamates have been synthesized via methylation of pyrimidine triamine intermediates followed by carbamate formation using methyl chloroformate or dimethyl dicarbonate in the presence of bases like aqueous sodium carbonate. Although these methods focus on methyl carbamates, the principles can be adapted for ethyl carbamates by substituting ethyl carbonochloridate or ethyl chloroformate as the carbamoylating agent.
Process Improvements and Considerations
- Use of dimethyl sulfate or other methylating agents for selective N-methylation prior to carbamate formation improves yield and purity.
- Choice of solvent is critical; solvents such as acetone, tetrahydrofuran, or ethyl acetate are preferred for their ability to dissolve reactants and facilitate reaction control.
- Temperature control during addition and reaction steps (0-5 °C during quenching or precipitation) enhances crystallinity and purity of the final product.
- Avoidance of hazardous reagents and long reaction times is emphasized in improved processes to make the synthesis commercially viable and environmentally friendly.
Data Table: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or activation of these biological molecules, affecting various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate with structurally analogous compounds, focusing on substituents, physicochemical properties, and synthesis pathways:
Key Observations:
Structural Diversity: The target compound’s pyridine core distinguishes it from pyrimidine () and aliphatic () analogs. The 5,6-diamino groups enhance hydrogen-bonding capacity, unlike the thioether or chlorophenyl groups in analogs . The dimethylamino group at position 4 increases basicity compared to non-aminated analogs (e.g., dipyridylamine in ).
Synthetic Challenges: Introducing three distinct substituents (diamino, dimethylamino, carbamate) on the pyridine ring requires sequential protection/deprotection steps, contrasting with simpler pathways for thioether-containing pyrimidines () .
Physicochemical Properties: The carbamate group in the target compound improves hydrolytic stability compared to esters (e.g., ’s thioacetate) but reduces thermal stability relative to nitriles (Imp. A, ) . The 5,6-diamino groups likely enhance aqueous solubility, contrasting with the hydrophobic chlorophenyl group in Imp. A .
Biological Activity
Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate (CAS No. 40497-67-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H17N5O2
- Molecular Weight : 239.27 g/mol
- Density : 1.32 g/cm³
- Boiling Point : 391.8 °C
- Refractive Index : 1.671
These properties suggest that the compound has a relatively high boiling point and density, which may influence its solubility and bioavailability in biological systems .
This compound is structurally related to other pyridine derivatives known for their inhibitory effects on various biological targets:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. For instance, some N-methyl carbamates exhibit moderate inhibition of these enzymes, suggesting that this compound may also possess similar activity .
- Antitumor Activity : Research indicates that derivatives of pyridine can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds targeting CDK4/6 have shown significant antiproliferative effects in cancer models . This suggests a potential pathway for this compound in cancer therapy.
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, similar to other carbamate derivatives that disrupt bacterial cell membranes .
In Vitro Studies
A study examining various carbamate derivatives found that certain analogs exhibited strong AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM, indicating that structural modifications can significantly influence biological activity . While specific data on this compound is limited, it is plausible that it could demonstrate comparable inhibitory effects.
Antitumor Activity
In a recent investigation into CDK inhibitors, compounds similar to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. These studies revealed promising results with low toxicity profiles, highlighting the potential of such compounds in cancer therapeutics .
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including carbamate formation via reaction of amines with ethyl chloroformate under basic conditions. For example, analogous carbamate syntheses (e.g., ethyl ester hydrochlorides) require base-mediated coupling (e.g., sodium carbonate, triethylamine) to activate intermediates, followed by deprotection and subsequent functionalization steps . Key considerations include inert atmosphere use to prevent oxidation of amino groups and chromatographic purification to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation relies on complementary techniques:
- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, particularly given the compound’s pyridine and carbamate moieties .
- Spectroscopy : Cross-validate NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT). For example, the dimethylamino group’s characteristic singlet in ¹H NMR (~3.0 ppm) and carbamate carbonyl stretch (~1700 cm⁻¹ in IR) are critical markers .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What are the solubility characteristics of this compound in common solvents?
- Methodological Answer : Solubility data for structurally similar compounds (e.g., dimethylamino-substituted pyridines) indicate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water or hydrocarbons. Pre-screening via shake-flask method (25°C) with UV-Vis quantification is recommended. Adjust solvent systems using co-solvents (e.g., ethanol-water mixtures) for reaction or assay compatibility .
Advanced Research Questions
Q. How to address inconsistencies in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or MS adducts) may arise from tautomerism, residual solvents, or impurities. Mitigation strategies:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., amino-imino shifts) by variable-temperature experiments .
- HPLC-MS : Identify impurities (e.g., diethylcarbamate byproducts) using reverse-phase chromatography with MS detection .
- Crystallographic cross-check : Resolve ambiguities by comparing experimental and calculated X-ray powder diffraction patterns .
Q. What experimental designs optimize yield in multi-step synthesis?
- Methodological Answer : Key factors include:
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for transient amino protection to prevent side reactions .
- Catalytic efficiency : Screen bases (e.g., DBU vs. triethylamine) and coupling agents (e.g., HATU) for optimal carbamate formation .
- Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progression and minimize intermediate degradation .
Q. How to computationally model the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding between the carbamate group and target active sites (e.g., enzymes).
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- QSAR modeling : Corrogate substituent effects (e.g., dimethylamino vs. diethylamino) on bioactivity using Hammett or steric parameters .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
